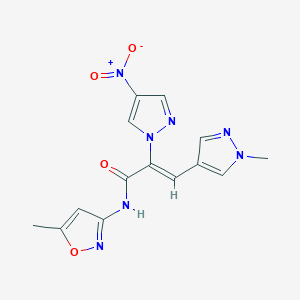![molecular formula C13H13Cl2N3O2S B5420004 N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5420004.png)
N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA is a thioacetamide derivative and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
DPA has been found to act as an antioxidant and a scavenger of reactive oxygen species. It has been shown to inhibit the production of reactive oxygen species and prevent oxidative damage to cells. DPA has also been found to modulate the activity of various enzymes and proteins involved in different biological processes.
Biochemical and Physiological Effects:
DPA has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and anticancer properties. DPA has also been found to improve cognitive function and protect against neurodegenerative diseases. It has been found to modulate the activity of various enzymes and proteins involved in different biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it suitable for use in large-scale experiments. DPA is also stable and has a long shelf life, making it convenient for storage. However, DPA has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain experiments. DPA can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for research on DPA. One area of research is the development of DPA derivatives with improved properties. Another area of research is the investigation of the molecular mechanisms underlying the biochemical and physiological effects of DPA. Additionally, further research is needed to determine the potential therapeutic applications of DPA in different diseases.
Conclusion:
In conclusion, DPA is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful for studying different biological processes. DPA has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DPA, including the development of DPA derivatives and investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2,3-dichloroaniline with propyl isocyanate to form N-(2,3-dichlorophenyl)propylurea. This intermediate is then reacted with thioacetic acid to obtain DPA. The synthesis of DPA has been optimized for high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful for studying different biological processes. DPA has been used in research related to cancer, inflammation, and neurodegenerative diseases. It has also been used to study the role of reactive oxygen species in different biological processes.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-2-4-11-17-18-13(20-11)21-7-10(19)16-9-6-3-5-8(14)12(9)15/h3,5-6H,2,4,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJFQQMOLZNXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5419922.png)

![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5419932.png)
![3-({[3-(methoxymethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5419939.png)

![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5419949.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419952.png)
![1-allyl-4-[2-(2,3-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5419966.png)
![ethyl 5-(2-furyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419989.png)
![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5419994.png)
![2,2-dimethyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5420013.png)
![1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5420020.png)

![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)